2,7-Dichloro-9H-xanthene-9-carboxylic acid
CAS No.: 188027-95-4
Cat. No.: VC7875501
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188027-95-4 |
|---|---|
| Molecular Formula | C14H8Cl2O3 |
| Molecular Weight | 295.1 g/mol |
| IUPAC Name | 2,7-dichloro-9H-xanthene-9-carboxylic acid |
| Standard InChI | InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) |
| Standard InChI Key | OCUBZGSJBOWQLF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,7-Dichloro-9H-xanthene-9-carboxylic acid is defined by the systematic IUPAC name 2,7-dichloro-9H-xanthene-9-carboxylic acid and the molecular formula C₁₄H₈Cl₂O₃ . The compound’s structure consists of a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by a pyran-like oxygen atom—with chlorine substituents at positions 2 and 7 and a carboxylic acid functional group at position 9 .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 295.12 g/mol | |
| CAS Number | 188027-95-4 | |
| Purity | ≥95% | |
| XLogP3 (Partition Coefficient) | 3.5 | |
| Topological Polar Surface Area | 46.5 Ų |
Spectroscopic and Stereochemical Features
The compound’s SMILES notation (C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O) and InChIKey (OCUBZGSJBOWQLF-UHFFFAOYSA-N) provide precise descriptors for its 2D structure . Computational analyses predict a planar conformation due to the aromatic xanthene system, with the carboxylic acid group introducing slight torsional strain . The absence of stereocenters (as indicated by Defined Atom Stereocenter Count = 0) simplifies its synthetic handling .
Synthetic Pathways and Industrial Production
Purification and Quality Control
Commercial samples are typically purified to ≥95% purity via recrystallization or column chromatography . Key quality metrics include HPLC analysis for chlorine content and acid titration to verify carboxylic acid integrity .
Applications in Research and Industry
Organic Synthesis
The compound’s carboxylic acid and dichloro-substituted aromatic system enable diverse reactivity:
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Peptide Coupling: The carboxylic acid serves as a substrate for amide bond formation with amines, useful in pharmaceutical intermediates .
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Cross-Coupling Reactions: Chlorine atoms participate in Suzuki-Miyaura or Ullmann couplings to construct biaryl systems .
Materials Science
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Dye and Pigment Synthesis: The conjugated xanthene core contributes to light absorption properties, making it a precursor for halogenated dyes .
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Coordination Polymers: The carboxylic acid group can act as a ligand for metal ions, facilitating the design of metal-organic frameworks (MOFs) .
Table 2: Commercial Availability and Pricing (as of April 2025)
| Vendor | Quantity | Price (EUR) | Purity | Storage Conditions |
|---|---|---|---|---|
| CymitQuimica | 1 g | 361.00 | 95% | 2–7°C |
| Activate Scientific | 1 g | - | 95% | 2–7°C |
| MuseChem | 500 mg | 244.00 | 95% | Ambient |
Future Research Directions
Unexplored Synthetic Applications
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Photodynamic Therapy Agents: Functionalization with photosensitizing groups could yield new therapeutic agents.
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Asymmetric Catalysis: Chirality introduction via prochiral centers might enable catalytic applications.
Advanced Material Development
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Luminescent Materials: Exploration of europium or terbium complexes for OLEDs.
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Polymer Additives: Halogenated xanthenes as flame retardants in polymers.
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